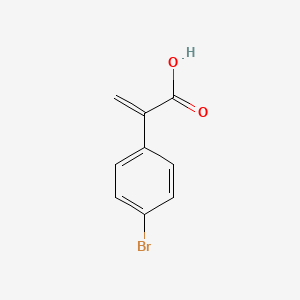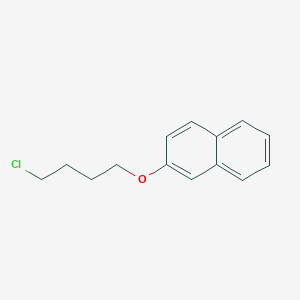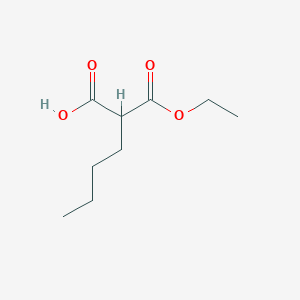
2-(Ethoxycarbonyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxycarbonyl)hexanoic acid is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, where one or more of the hydrogen atoms in the carboxyl groups are replaced by alkyl groups. This particular ester is characterized by the presence of a butyl group and an ethyl group attached to the malonic acid backbone. It is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, butyl-, monoethyl ester typically involves the esterification of malonic acid with butanol and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Malonic acid+Butanol+EthanolH2SO4Malonic acid, butyl-, monoethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of malonic acid, butyl-, monoethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Ethoxycarbonyl)hexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and the corresponding alcohols (butanol and ethanol).
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Alkylation: The ester can be alkylated at the alpha position using alkyl halides in the presence of a base, such as sodium ethoxide.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides and a strong base, such as sodium ethoxide, under anhydrous conditions.
Major Products Formed
Hydrolysis: Malonic acid, butanol, and ethanol.
Decarboxylation: Butyl acetate and carbon dioxide.
Alkylation: Alpha-alkylated malonic acid esters.
科学的研究の応用
2-(Ethoxycarbonyl)hexanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of malonic acid, butyl-, monoethyl ester in chemical reactions involves the formation of reactive intermediates, such as enolates and carbanions. These intermediates can undergo nucleophilic substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Butyl malonate: An ester of malonic acid with butyl groups.
Uniqueness
2-(Ethoxycarbonyl)hexanoic acid is unique due to the presence of both butyl and ethyl groups, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, offering different properties compared to other malonic esters.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-ethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11) |
InChIキー |
IGGGSAHINVSGTM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


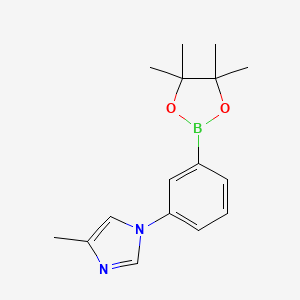
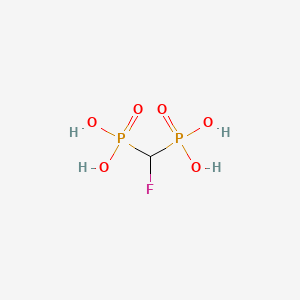
![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)
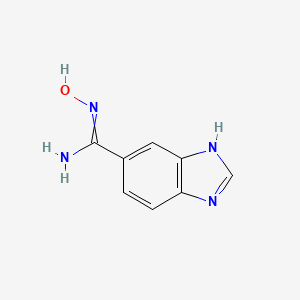
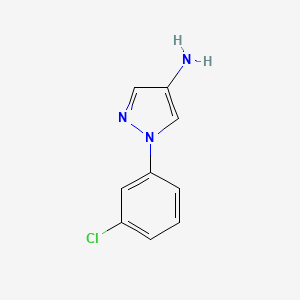
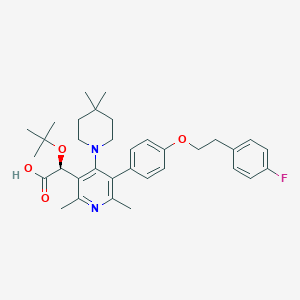
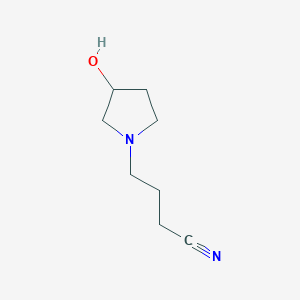
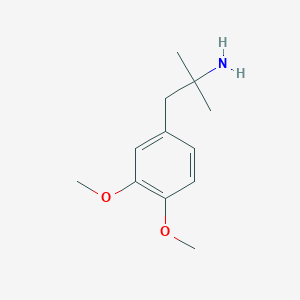
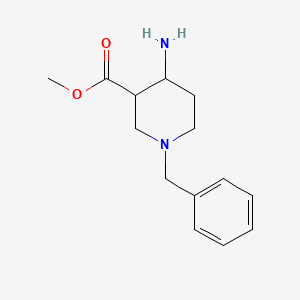
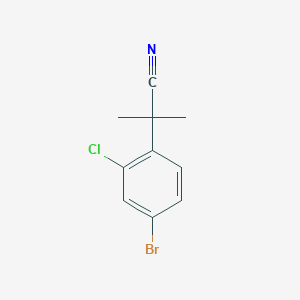
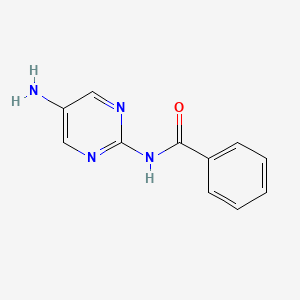
![Benzo[b]thiophene, dihydromethyl-](/img/structure/B8734094.png)
